Allylcyclopentane

説明

Foundational Aspects and Structural Features Relevant to Reactivity

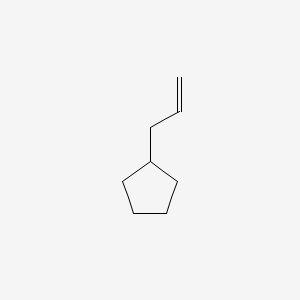

Allylcyclopentane is an organic compound with the chemical formula C₈H₁₄. wikipedia.org Its structure consists of a five-membered cyclopentane (B165970) ring attached to an allyl group (-CH₂-CH=CH₂). cymitquimica.com The presence of the allyl group, with its carbon-carbon double bond, is the primary determinant of the molecule's reactivity. cymitquimica.com This double bond can participate in a variety of addition reactions, while the adjacent allylic C-H bonds are susceptible to abstraction, leading to the formation of resonance-stabilized radicals. frontiersin.org

The cyclopentane ring, while generally considered saturated and relatively unreactive, can influence the reactivity of the allyl group through steric and electronic effects. The molecule is stable under normal conditions but is classified as a highly flammable liquid. thermofisher.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (Prop-2-en-1-yl)cyclopentane wikipedia.org |

| CAS Number | 3524-75-2 wikipedia.org |

| Molecular Formula | C₈H₁₄ wikipedia.org |

| Molar Mass | 110.20 g/mol nih.gov |

| Appearance | Colorless to light yellow liquid thermofisher.com |

| Boiling Point | 125.9 °C to 127 °C wikipedia.org |

| Density | 0.792 - 0.793 g/cm³ wikipedia.org |

| Refractive Index | 1.440 - 1.4412 wikipedia.orgsigmaaldrich.com |

| Enthalpy of Formation (ΔfH°) | -64.5 kJ/mol pearson.comdornshuld.com |

| Gibbs Free Energy of Formation (ΔfG°) | -24.1 kJ/mol dornshuld.com |

Evolution of Research Interest in Cycloalkane Derivatives with Unsaturated Side Chains

The study of cycloalkane derivatives with unsaturated side chains has been a subject of ongoing interest in organic chemistry. These compounds serve as valuable substrates for investigating reaction mechanisms and as precursors for the synthesis of more complex molecules. ontosight.ai The presence of both saturated and unsaturated components within the same molecule allows for selective chemical transformations, a key strategy in modern synthetic chemistry. researchgate.net

Initial research often focused on fundamental reactions such as additions to the double bond and substitutions at the allylic position. More recently, interest has expanded to include metal-catalyzed reactions, such as intramolecular cyclizations, which can generate complex polycyclic structures in a single step. researchgate.net For instance, the cyclization of unsaturated acetals and ketals catalyzed by metal triflates has been shown to be an efficient method for preparing highly functionalized carbocycles. researchgate.net

Furthermore, the study of the thermodynamic properties of these molecules provides crucial data for understanding their stability and reactivity. nist.gov The unique electronic and structural features of compounds like this compound also make them subjects of interest in computational chemistry studies, which can provide insights into reaction pathways and molecular properties. frontiersin.org The synthesis of derivatives such as 2-allylcyclopentane-1,3-dione highlights their utility as building blocks in the total synthesis of complex natural products. sioc-journal.cn

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the vinyl protons of the allyl group and the aliphatic protons of the cyclopentane ring. chemicalbook.com |

| ¹³C NMR | Distinct peaks for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclopentane ring and the allylic CH₂ group. chemicalbook.com |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the alkene and alkane groups, and a C=C stretching vibration for the double bond. nih.govnist.gov |

| Mass Spectrometry | A molecular ion peak corresponding to the molar mass of the compound. nist.gov |

Structure

3D Structure

特性

IUPAC Name |

prop-2-enylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIDGVQVYHCGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188733 | |

| Record name | Allylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-75-2 | |

| Record name | Allylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopentylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allylcyclopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKL3Z8PQ4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation of Allylcyclopentane

Classical and Organometallic Synthetic Routes to Allylcyclopentane

Traditional and organometallic-based syntheses remain fundamental for the preparation of this compound. These methods often rely on the reaction of well-defined organometallic reagents with suitable electrophiles.

Grignard Reagent-Mediated Approaches to this compound Synthesis

A well-established and direct method for synthesizing this compound involves the use of a Grignard reagent. This approach capitalizes on the nucleophilic character of the organomagnesium compound, which readily attacks an electrophilic allyl source.

Specifically, cyclopentylmagnesium bromide, prepared from the reaction of cyclopentyl bromide with magnesium metal, serves as the cyclopentyl nucleophile. lookchem.compearson.compearson.com This Grignard reagent is then reacted with an allyl halide, typically allyl bromide. lookchem.compearson.com The reaction is generally conducted in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent. lookchem.comjove.com The nucleophilic carbon of the cyclopentylmagnesium bromide displaces the bromide ion from allyl bromide in a standard SN2 reaction, forming the new carbon-carbon bond and yielding this compound. One documented procedure involves the addition of allyl bromide to a refluxing solution of cyclopentylmagnesium bromide in ether, followed by an acidic workup to decompose the magnesium salts, affording this compound in a 70.5% yield. lookchem.com

Table 1: Grignard Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Cyclopentylmagnesium bromide | Allyl bromide | Diethyl ether | Reflux, then 6 N HCl workup | 70.5% lookchem.com |

Palladium-Catalyzed Synthetic Strategies for this compound Formation

Palladium-catalyzed reactions, particularly the Tsuji-Trost reaction, offer a powerful and versatile alternative for the synthesis of allylated compounds, including this compound. organic-chemistry.orgnih.govmdpi.com This methodology involves the reaction of a nucleophile with an allylic substrate that contains a leaving group, catalyzed by a palladium(0) complex. organic-chemistry.org

In the context of this compound synthesis, a cyclopentyl-based nucleophile can be coupled with an allylic electrophile. For instance, a preformed cyclopentyl nucleophile, such as a cyclopentyl-containing enolate or a "soft" carbon nucleophile, could be reacted with a compound like allyl acetate (B1210297) in the presence of a palladium(0) catalyst. organic-chemistry.orgorgsyn.org The general mechanism of the Tsuji-Trost reaction begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate, forming an η² π-allyl complex. organic-chemistry.org This is followed by oxidative addition, where the leaving group is expelled to generate a cationic η³ π-allyl palladium complex. organic-chemistry.org The cyclopentyl nucleophile then attacks this complex, typically at one of the terminal carbons of the allyl moiety, to form the desired product and regenerate the Pd(0) catalyst. organic-chemistry.org The choice of ligands on the palladium catalyst is critical for controlling the reaction's efficiency and selectivity. acs.org

Alternatively, palladium-catalyzed C-H functionalization represents a more advanced strategy, where a C-H bond on cyclopentane (B165970) is directly allylated. snnu.edu.cnnih.gov

Olefin Metathesis in this compound Synthesis

Olefin metathesis has emerged as a highly efficient and atom-economical method for forming carbon-carbon double bonds. libretexts.org This catalytic reaction can be applied to the synthesis of this compound, particularly through cross-metathesis.

Ruthenium-Based Catalysis for Terminal Alkene Generation from Internal Olefins

Ruthenium-based catalysts, such as the Grubbs and Schrock catalysts, are the workhorses of modern olefin metathesis due to their high activity and tolerance of various functional groups. libretexts.org The synthesis of this compound can be envisioned via a cross-metathesis (CM) reaction between cyclopentene (B43876) and an appropriate allyl partner. For example, reacting cyclopentene with a terminal alkene like 1,4-pentadiene (B1346968) under ruthenium catalysis could potentially yield this compound, although controlling selectivity in such reactions can be challenging.

A more controlled approach involves the ethenolysis of a substituted cyclopentene derivative. Ethenolysis is a specific type of cross-metathesis where a larger olefin is reacted with ethylene (B1197577) to cleave an internal double bond and generate terminal alkenes. nobelprize.org For instance, a suitably substituted cyclopentene could undergo ring-opening cross-metathesis with ethylene, catalyzed by a ruthenium complex, to generate a diene which could then be further manipulated or directly form a fragment leading to this compound. The driving force for many metathesis reactions is the removal of a volatile byproduct, such as ethylene gas. nobelprize.org

Mechanistic Considerations in Metathesis Reactions Yielding this compound

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism. nobelprize.orgnih.gov This catalytic cycle is initiated by the formation of a reactive 14-electron ruthenium alkylidene intermediate from the more stable 16-electron precatalyst, often through the dissociation of a phosphine (B1218219) ligand. nih.govresearchgate.netpitt.edu

The key steps of the catalytic cycle are as follows:

Olefin Coordination: The substrate alkene (e.g., cyclopentene) coordinates to the 14-electron ruthenium alkylidene complex. nih.gov

[2+2] Cycloaddition: The coordinated alkene undergoes a [2+2] cycloaddition with the metal alkylidene to form a four-membered ring intermediate known as a metallacyclobutane. nobelprize.orgmdpi.com This step is a defining feature of the Chauvin mechanism.

[2+2] Cycloreversion: The metallacyclobutane intermediate then fragments in a retro-[2+2] cycloaddition. This cleavage can occur in a productive manner, releasing a new olefin product and a new ruthenium alkylidene complex. nobelprize.orgnih.gov

Catalyst Regeneration: The newly formed ruthenium alkylidene can then react with the second olefin substrate (e.g., the allyl source in a cross-metathesis), repeating the cycloaddition/cycloreversion sequence to form the final product, this compound, and regenerate the initial catalytic species to continue the cycle. nobelprize.org

Functionalization and Derivatization Strategies involving this compound

The chemical reactivity of this compound is dominated by its allyl group, which contains a readily accessible carbon-carbon double bond. This functional group serves as a handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

A primary functionalization pathway is the hydroboration-oxidation reaction. research-solution.commasterorganicchemistry.comwikipedia.org This two-step process converts the terminal alkene of this compound into a primary alcohol. wvu.edu In the first step, borane (B79455) (BH₃), often used as a complex with THF, adds across the double bond in a syn-addition. wikipedia.orgwvu.edu The boron atom adds to the terminal carbon, and a hydrogen atom adds to the internal carbon, following anti-Markovnikov regioselectivity. wikipedia.orgwvu.edu In the second step, the resulting organoborane is oxidized, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), to replace the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.comwvu.edu This reliably produces 3-cyclopentylpropan-1-ol.

Another key derivatization is the epoxidation of the double bond. rsc.orgwikipedia.org This reaction introduces a three-membered epoxide ring and can be accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction of this compound with an epoxidizing agent yields (cyclopentylmethyl)oxirane. This epoxide is a versatile intermediate itself, susceptible to ring-opening by various nucleophiles to generate a range of 1,2-difunctionalized products.

Table 2: Key Derivatization Reactions of this compound

| Reaction | Reagents | Product |

|---|---|---|

| Hydroboration-Oxidation | 1. BH₃•THF2. H₂O₂, NaOH | 3-Cyclopentylpropan-1-ol wikipedia.orgwvu.edu |

| Epoxidation | m-CPBA | (Cyclopentylmethyl)oxirane rsc.orgwikipedia.org |

Direct Allylation Reactions of Alcohols for this compound Derivatives

The direct allylation of alcohols represents an efficient and atom-economical approach to forming carbon-carbon bonds. This method avoids the pre-functionalization of the alcohol, which is often required in traditional synthetic routes. sioc-journal.cn The direct substitution of the hydroxyl group with an allyl nucleophile can be promoted by various catalysts.

Homogeneous catalysis using Lewis acids is a prominent method for direct allylation. For instance, scandium triflate (Sc(OTf)₃) in nitromethane (B149229) has demonstrated excellent catalytic activity for the direct allylation of a range of alcohols, including benzylic, propargylic, allylic, and some aliphatic alcohols, using allyltrimethylsilane (B147118) as the allylating agent. nih.govacs.org This process is believed to proceed through the activation of the alcohol by the Lewis acid, facilitating the nucleophilic attack by the allylsilane.

Another powerful approach involves the use of transition metal catalysts. Palladium-catalyzed reactions, in particular, have been extensively developed. These reactions often involve the in-situ generation of an active allylating agent from an allyl alcohol precursor. For example, a one-pot procedure has been designed that integrates the palladium-pincer complex-catalyzed borylation of allyl alcohols to form transient allyl boronic acid derivatives. nih.gov These intermediates are sufficiently stable to react with various electrophiles, including those derived from alcohols, under mild conditions. nih.gov This method is highly regio- and stereoselective, allowing for the synthesis of complex products with high precision. nih.gov

The choice of catalyst and allylating agent can significantly influence the reaction's outcome, including yield and selectivity. The table below summarizes representative examples of direct allylation reactions of alcohols that can lead to allylic products, which are precursors or analogues of this compound derivatives.

| Catalyst System | Alcohol Substrate | Allylating Agent | Product | Yield (%) | Reference |

| Sc(OTf)₃ | 4-Chlorobenzyl alcohol | Allyltrimethylsilane | 1-Chloro-4-(pent-4-en-2-yl)benzene | 96 | nih.govacs.org |

| Sc(OTf)₃ | 4-Methoxybenzyl alcohol | Allyltrimethylsilane | 1-Methoxy-4-(pent-4-en-2-yl)benzene | 95 | nih.gov |

| Sc(OTf)₃ | 4-Fluorobenzyl alcohol | Allyltrimethylsilane | 1-Fluoro-4-(pent-4-en-2-yl)benzene | 90 | acs.org |

| Pd-pincer complex / B₂(OH)₄ | Allyl alcohol/Aldehyde | In-situ generated allyl boronate | Homoallyl alcohol | Not specified | nih.gov |

Cycloaddition Reactions for Substituted Cyclopentane Formation from Allyl-containing Precursors

Cycloaddition reactions offer a powerful strategy for the construction of cyclic systems, including the cyclopentane ring. By utilizing precursors that already contain an allyl group, these reactions can directly lead to substituted cyclopentanes.

A significant class of these reactions is the [3+2] cycloaddition, which involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. In the context of this compound synthesis, allyl-containing species can act as the three-carbon component. For example, allyl cations can undergo cycloaddition with alkenes. baranlab.org This reaction is thought to occur in a stepwise manner, with the regioselectivity being determined by the stability of the intermediate carbocation. baranlab.org

Palladium-catalyzed formal [3+2] cycloaddition reactions have emerged as a versatile method for synthesizing highly functionalized cyclopentanes. nih.gov A notable example is the reaction of vinyl cyclopropanes with electron-poor olefins. In this process, the palladium catalyst facilitates the opening of the cyclopropane (B1198618) ring to form a zwitterionic π-allyl palladium intermediate, which then reacts with the olefin to construct the cyclopentane ring. nih.govacs.org This methodology allows for the creation of multiple stereocenters in a single step with high levels of enantio- and diastereoselectivity. nih.gov

Radical-mediated [3+2] cycloadditions also provide a pathway to cyclopentane derivatives. Homoallyl radical precursors, such as dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, can react with alkenes through an iodine atom transfer mechanism to yield functionalized cyclopentanes. researchgate.net These reactions proceed smoothly and can generate complex polycyclic structures. researchgate.net

The following table presents examples of cycloaddition reactions that utilize allyl-containing precursors to form substituted cyclopentane rings.

| Reaction Type | Precursors | Catalyst/Reagent | Product | Yield (%) | Reference |

| Cationic [3+2] Cycloaddition | Allyl cation precursor, Alkene | ZnCl₂ | Substituted cyclopentane | 81-86 | baranlab.org |

| Pd-catalyzed formal [3+2] Cycloaddition | Vinyl cyclopropane, Alkylidene azlactone | Palladium catalyst with chiral ligand | Highly functionalized chiral amino acid derivative | High | nih.gov |

| Radical [3+2] Cycloaddition | Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, Alkene | Et₃B or visible light photoredox catalyst | Functionalized cyclopentane derivative | Good | researchgate.net |

| Pd-catalyzed [3+2] Cycloaddition | Allyl acetate derivative (TMM precursor), Dimethyl fumarate | Pd(0) catalyst | Methylene cyclopentane | Not specified | acs.org |

Reaction Chemistry and Mechanistic Investigations of Allylcyclopentane

Radical Reactions of Allylcyclopentane

The allylic hydrogen atoms of this compound are susceptible to abstraction, initiating radical-based reactions. These processes are fundamental to polymerization and functionalization pathways.

The initiation of many radical reactions involving allyl compounds begins with a hydrogen abstraction (HAT) process. nih.gov This step is crucial for generating the primary allyl radicals necessary for subsequent propagation steps. nih.govnih.gov In this process, a hydrogen atom is transferred from the α-methylene group of the allyl monomer to a radical initiator, often the triplet state of a photoinitiator. frontiersin.orgresearcher.lifenih.gov

Quantum chemistry studies have been employed to elucidate the mechanism and energetics of hydrogen abstraction from various allyl-type monomers. frontiersin.orgresearcher.lifenih.gov In one such study, the reactivity of several allyl monomers, including a cyclopentane (B165970) derivative (4-cyclopentane olefin, CYC), was compared. nih.gov The activation energy (Ea) for the hydrogen abstraction step serves as a key indicator of reactivity. nih.gov Theoretical calculations have shown that the activation energies for hydrogen abstraction from allyl ethers are generally lower than those for analogous allyl alkanes, indicating higher reactivity for the ether compounds. nih.govnih.gov The study highlighted that for each type of photoinitiator, the order of activation energy was consistently CYC > OCT > ACE > ABE, suggesting that the cyclic alkane structure of this compound is less reactive towards hydrogen abstraction than allyl ethers under these conditions. nih.gov

Table 1: Calculated Activation Energies (Ea) for Hydrogen Abstraction from Allyl Monomers by Thioxanthone-based Photoinitiators

| H-donor Monomer | H-acceptor Photoinitiator | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| 4-cyclopentane olefin (CYC) | Thioxanthone (TX) | 13.91 |

| 4-cyclopentane olefin (CYC) | 2-chloro-thioxanthone (CTX) | 13.56 |

| 4-cyclopentane olefin (CYC) | 2-isopropylthioxanthone (ITX) | 14.45 |

| Allyl cyclopentane ether (ACE) | Thioxanthone (TX) | 12.27 |

| Allyl cyclopentane ether (ACE) | 2-chloro-thioxanthone (CTX) | 12.56 |

| Allyl cyclopentane ether (ACE) | 2-isopropylthioxanthone (ITX) | 12.84 |

Data sourced from computational studies on hydrogen abstraction reactions. nih.gov

While traditional thermal polymerization of allyl compounds often results in low yields and low molecular weight polymers due to degradative chain transfer, photodriven radical reactions offer a more efficient alternative. nih.govfrontiersin.orga-z.lu A notable example is the photodriven radical-mediated [3+2] cyclization (PRMC) mechanism. frontiersin.orga-z.lu This process effectively minimizes degradative chain transfer, enabling the synthesis of high molecular weight polymers. frontiersin.orgresearcher.life

The PRMC mechanism is initiated by the hydrogen abstraction described previously, forming a primary allyl radical. nih.gova-z.lu This radical then engages in a [3+2] cyclization reaction with a second allyl monomer, initiating a chain-growth process. nih.govfrontiersin.org Theoretical calculations using density functional theory (DFT) have shown that the activation energy for the transition state of this cyclization is under 25 kcal/mol, with a driving force of approximately -6 kcal/mol, indicating that the reaction can proceed spontaneously. a-z.lu This mechanism represents a significant advancement, allowing for the activation of otherwise inert monomers for polymerization at low temperatures. a-z.lu

Hydrogen Abstraction Processes in this compound and Related Monomers

Isomerization Reactions of this compound

The terminal double bond of this compound can be catalytically isomerized to form more thermodynamically stable internal alkenes. This transformation is of significant interest for the synthesis of fine chemicals.

Tris(pentafluorophenyl)borane, B(C6F5)3, has emerged as an effective metal-free catalyst for the E-selective isomerization of terminal alkenes. cardiff.ac.ukbath.ac.uk Research has demonstrated that this compound can be successfully isomerized using a catalytic amount of B(C6F5)3 at elevated temperatures. cardiff.ac.uk The reaction typically yields the more stable internal alkene isomers as the major products. cardiff.ac.uk

The general protocol for this transformation involves heating the alkene substrate with a catalytic loading of B(C6F5)3 in a suitable solvent. bath.ac.uk Studies on the isomerization of allylbenzene (B44316), a related substrate, show high conversion and selectivity for the E-isomer under optimized conditions. bath.ac.uk This methodology is applicable to a wide range of substrates, providing a transition-metal-free route to valuable internal alkenes. cardiff.ac.ukcardiff.ac.uk

Table 2: Representative Conditions for B(C6F5)3-Catalyzed Isomerization of Allylbenzene

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|---|

| B(C6F5)3 | 10 | Toluene | 150 | 24 | 97 | 94:6 |

| None | 0 | Toluene | 150 | 24 | 0 | - |

Data adapted from studies on allylbenzene isomerization. bath.ac.uk

Several mechanistic pathways have been proposed for the B(C6F5)3-catalyzed isomerization of alkenes. cardiff.ac.uk Computational and synthetic studies suggest that multiple competing mechanisms may be operative. cardiff.ac.uk The proposed pathways include:

Hydride Abstraction: The borane (B79455) catalyst abstracts a hydride from the substrate to form a carbocationic intermediate, which can then rearrange before the hydride is returned. cardiff.ac.uk

1,2-Hydride Shift: A direct intramolecular shift of a hydride ion. cardiff.ac.uk

1,3-Hydride Shift: A concerted process involving the migration of a hydride from the gamma position to the alpha position of the allyl system. cardiff.ac.uk

Hydroboration/Retro-hydroboration: This sequence involves the addition of a borane across the double bond, followed by elimination to form the isomerized alkene. rsc.org

Computational studies at the M06-2X/def2-TZVPP level of theory have been used to investigate the transition states for the hydride abstraction and 1,2-hydride shift pathways, indicating that these processes have comparable and relatively low energy barriers. cardiff.ac.uk Further mechanistic work involving crossover experiments in related systems suggests that the isomerization of allylic borane diastereomers is an intramolecular process. ua.es

Borane-Promoted Catalytic Alkene Isomerization of this compound

Transition Metal-Catalyzed Transformations of this compound

As a terminal alkene, this compound is a suitable substrate for a wide array of powerful transition metal-catalyzed reactions. sigmaaldrich.commdpi.com These transformations enable the efficient and selective synthesis of complex molecules from simple precursors. mdpi.comnih.gov While specific studies focusing exclusively on this compound are not prevalent, the known reactivity of terminal alkenes provides a strong basis for its potential transformations.

Catalytic approaches for alkene isomerization have been developed using a broad range of catalysts based on precious metals like ruthenium, rhodium, and palladium, as well as earth-abundant metals such as iron, cobalt, and manganese. bath.ac.ukacs.orgchemrxiv.org For instance, manganese(I) borohydride (B1222165) complexes have been shown to effectively catalyze the isomerization of terminal alkenes to the corresponding internal E-alkenes at room temperature. acs.orgchemrxiv.org Ruthenium complexes are also highly active catalysts for the isomerization of allylic alcohols, a related class of compounds. uu.nl

Beyond isomerization, other key transformations applicable to this compound include:

Hydroboration: This reaction, often catalyzed by cobalt or rhodium complexes, can be coupled with isomerization to achieve remote functionalization, installing a boron atom at a site distal to the original double bond. nsf.gov

Cross-Coupling Reactions: The terminal alkene can participate in Heck-type reactions, coupling with aryl or vinyl halides in the presence of a palladium catalyst to form substituted alkenes. mdpi.com

Metathesis: Using ruthenium-based Grubbs catalysts or Schrock-type molybdenum catalysts, this compound could undergo self-metathesis or cross-metathesis with other olefins, leading to the formation of new C=C bonds. mdpi.com

Hydrozirconation: This reaction involves the addition of the Schwartz reagent (Cp2ZrHCl) across the double bond to form an alkenylzirconocene, which is a versatile intermediate for further synthetic transformations. researchgate.net

These catalytic methods highlight the synthetic versatility of the allyl group in this compound, making it a valuable building block in organic synthesis. sigmaaldrich.commdpi.com

Heck Reaction of this compound

The Heck reaction, a cornerstone of carbon-carbon bond formation, has been explored with this compound using different transition metal catalysts. organic-chemistry.org These studies have provided a deeper understanding of the factors controlling the reaction's selectivity and the potential for double bond migration.

Recent advancements have demonstrated the potential of gold catalysis in Heck-type reactions, a domain traditionally dominated by palladium. researchgate.netchemistryviews.org A gold-catalyzed Heck reaction has been reported, proceeding through a ligand-enabled Au(I)/Au(III) redox cycle. researchgate.netnih.gov This methodology is significant as it showcases elementary organometallic steps like migratory insertion and β-hydride elimination within gold chemistry for the first time. researchgate.netchemistryviews.orgnih.gov

A key feature of this gold-catalyzed reaction is its ability to overcome limitations associated with other transition metal-catalyzed Heck reactions, such as the need for specialized substrates and the formation of regioisomeric mixtures due to "chain-walking". researchgate.netchemistryviews.orgchemrxiv.org The gold catalyst system offers complementary regioselectivity, favoring the formation of allylic products over styrenyl products when reacting with long-chain aliphatic alkenes like this compound. researchgate.netchemistryviews.org This preference is attributed to the selective β-hydride elimination from the Au(III)-alkyl intermediate. chemistryviews.orgchemrxiv.org

The proposed mechanism involves the oxidative addition of an aryl iodide to a cationic Au(I) complex to form a Au(III) intermediate. chemrxiv.org Subsequent coordination of the alkene, such as this compound, is followed by migratory insertion of the alkene into the Au(III)-aryl bond. chemrxiv.orgchemrxiv.orgchemrxiv.org Finally, β-hydride elimination yields the allylic product and regenerates the active catalyst. chemrxiv.org DFT studies have suggested that strong κ1-C coordination between the gold center and the ipso-aryl carbon in the transition state is crucial for achieving the observed regioselectivity towards the allylic product. chemistryviews.org It has been suggested, however, that this reaction may be a two-stage process where the gold catalyst is only involved in the initial heteroarylation, with the subsequent steps being driven by acid catalysis. nih.gov

Table 1: Gold-Catalyzed Heck Reaction of Aryl Iodides with Alkenes

| Entry | Alkene | Aryl Iodide | Product(s) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|

| 1 | This compound | 2-iodonaphthalene | Allylic and styrenyl | 45 | 6:1 |

| 2 | 1-Allylcyclohexane | 2-iodonaphthalene | Allylic and styrenyl | - | - |

| 3 | 1-Allyladamantane | 2-iodonaphthalene | Allylic and styrenyl | - | - |

| 4 | Allylbenzene | 2-iodonaphthalene | Allylic and styrenyl | 45 | 6:1 |

Data sourced from a study on gold-catalyzed Heck reactions. researchgate.net

Palladium remains the most widely used catalyst for the Heck reaction. libretexts.org When this compound is used as a substrate in palladium-catalyzed Heck reactions, a significant challenge is controlling the regioselectivity and preventing the migration of the carbon-carbon double bond along the alkyl chain. researchgate.netthieme-connect.com

The use of a specific palladium-tetraphosphine catalyst system, cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane/[Pd(C3H5)Cl]2, has been shown to efficiently catalyze the Heck reaction of various aryl halides with branched alkenes, including this compound. researchgate.netthieme-connect.com Under optimized conditions, this system can achieve selectivities of 70-80% for the desired (E)-1-arylalk-1-ene products. researchgate.netthieme-connect.com In some instances, selectivities as high as 97% have been observed. researchgate.netthieme-connect.com

The degree of double bond migration is influenced by several factors, including the reaction conditions, the nature of the substituents on the aryl halide, and the structure of the alkene. researchgate.netthieme-connect.com For instance, the ramification of the alkyl chain in the alkene plays a crucial role in determining the extent of isomerization. researchgate.netthieme-connect.com The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The addition of a base is necessary to regenerate the Pd(0) catalyst. libretexts.org The control of double bond migration in these reactions is critical for the synthesis of specific isomers. nih.gov

Table 2: Palladium-Catalyzed Heck Reaction of Aryl Bromides with this compound

| Entry | Aryl Bromide | Catalyst System | Selectivity for (E)-1-arylalk-1-ene |

|---|---|---|---|

| 1 | Various | cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane/[Pd(C3H5)Cl]2 | 70-80% (in most cases) |

| 2 | Specific cases | cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane/[Pd(C3H5)Cl]2 | up to 97% |

Data reflects general findings from studies on palladium-catalyzed Heck reactions with branched alkenes. researchgate.netthieme-connect.com

Gold-Catalyzed Heck Reactions: Redox Catalysis and Migratory Insertion Pathways with this compound

Other Catalytic Reactions Involving the this compound Moiety

Beyond the Heck reaction, the this compound moiety can participate in other catalytic transformations. For example, palladium-catalyzed double-bond migration in unsaturated hydrocarbons can be accelerated by the addition of a second catalyst like tantalum chloride. rsc.org This process proceeds through the generation of a π-allyl palladium species. rsc.org

Furthermore, the allyl group itself is a versatile functional handle. For instance, catalytic deallylation of substituted allylmalonates can be achieved using nickel or ruthenium phosphine (B1218219) complexes in the presence of triethylaluminum. nih.gov This reaction demonstrates the selective cleavage of a carbon-carbon bond, highlighting the potential for using the allyl group as a protecting group for acidic protons in certain synthetic contexts. nih.gov Metallaphotoredox catalysis has also emerged as a powerful tool for carbon-carbon bond formation, including the allylation of aldehydes, which is mechanistically relevant to reactions involving allylic moieties. nih.gov

Polymerization and Copolymerization Behavior of Allylcyclopentane

Homopolymerization Studies of Allylcyclopentane

The synthesis of poly(this compound) through homopolymerization has been a subject of research, particularly exploring the stereochemical control of the polymer chain.

Metallocene catalysts have proven effective in controlling the stereochemistry of polyolefins. In the case of this compound, syndiospecific polymerization has been successfully achieved using certain metallocene catalysts. researchgate.net For instance, research has shown that homopolymers of this compound, when polymerized with a specific syndiospecific metallocene catalyst, exhibit high syndiotacticity. researchgate.netresearchgate.net This high degree of stereoregularity is a key factor influencing the polymer's properties.

One study utilized diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (Ph2C(Cp)(Flu)ZrCl2) as a syndiospecific metallocene catalyst for the polymerization of higher α-olefins, including this compound. nih.gov The resulting poly(this compound) was found to be highly syndiotactic. researchgate.netresearchgate.net

The microstructure of poly(this compound) homopolymers, particularly their tacticity, has been characterized using techniques such as 13C-NMR spectroscopy. dntb.gov.uamdpi.com These analyses have confirmed the high syndiotacticity of polymers produced with syndiospecific metallocene catalysts. researchgate.netdntb.gov.ua The stereotacticity of the polymer is a critical determinant of its physical properties, including its melting point and crystallinity. Highly syndiotactic poly(this compound) has been reported to have a high melting temperature. researchgate.net

Syndiospecific Polymerization of this compound using Metallocene Catalysts

Copolymerization with Alpha-Olefins

The copolymerization of this compound with various α-olefins has been explored to tailor the properties of the resulting polymers for specific applications.

The copolymerization of ethylene (B1197577) with this compound has been investigated using metallocene catalysts. researchgate.netdntb.gov.uajst.go.jpgoogle.com These studies have revealed an integrated effect between the catalyst and the comonomers, which influences the microstructure and macroscopic properties of the resulting copolymers. researchgate.netresearchgate.netdntb.gov.ua For example, the use of different metallocene catalysts can lead to copolymers with varying microstructures, ranging from random to those with segments rich in the comonomer. researchgate.net

The type of α-olefin comonomer used in copolymerization with this compound significantly impacts the microstructure and properties of the resulting copolymer. researchgate.net When this compound is copolymerized with linear higher α-olefins such as 1-hexene, 1-octene, or 1-decene, the incorporation of the linear comonomer can disrupt the syndiospecificity of the catalyst. researchgate.net This leads to a decrease in the melting point of the copolymer as the amount of the linear comonomer increases. researchgate.net

In contrast, when this compound is copolymerized with comonomers that have a similar "shape," such as 4-methyl-1-pentene (B8377) or allylcyclohexane (B1217954), the high syndiotacticity is maintained. researchgate.netnih.gov Consequently, the melting point of these copolymers remains relatively unchanged, even with significant incorporation of the comonomer. researchgate.net This suggests that the structural similarity of the monomers allows for the formation of a more uniform crystalline structure. nih.gov

Below is a table summarizing the effect of different comonomers on the melting point of this compound copolymers:

| Comonomer | Effect on Syndiotacticity | Effect on Melting Point |

| 1-Hexene | Interferes | Decreases with incorporation |

| 1-Octene | Interferes | Decreases with incorporation |

| 1-Decene | Interferes | Decreases with incorporation |

| 4-Methyl-1-pentene | Maintained | Remains almost unchanged |

| Allylcyclohexane | Maintained | Remains almost unchanged |

This table is based on findings from studies on the copolymerization of this compound with various α-olefins. researchgate.net

The interplay between the metallocene catalyst and the comonomers plays a crucial role in determining the final polymer architecture. researchgate.netresearchgate.netdntb.gov.ua Research has shown that the combination of a specific catalyst and comonomer can lead to distinct differences in the microstructure and properties of the copolymers. researchgate.net For instance, in the copolymerization of ethylene with this compound and allylcyclohexane using two different metallocene catalysts, the resulting copolymer microstructure varied from ideally random to having segments rich in the successive comonomer. researchgate.net

Specifically, allylcyclohexane tended to form copolymers with more successive comonomer segments, while this compound produced more randomly structured copolymers. researchgate.net The choice of catalyst further amplified these differences, highlighting the integrated effect of both the catalyst and the comonomer on the polymerization outcome. researchgate.net

Influence of Comonomer Type on Polymer Microstructure and Properties

Stereochemical Control in this compound Polymerization

The stereochemistry of poly(this compound) is profoundly influenced by the catalyst system employed, particularly with metallocene catalysts. These single-site catalysts offer a high degree of control over the polymer's microstructure, leading to polymers with specific tacticities. hhu.de The stereochemical outcome is primarily dictated by the catalyst's ligand framework and the resulting symmetry of the active site.

Enantiomorphic Site Control Mechanisms in Metallocene Catalysis

Enantiomorphic site control is a predominant mechanism governing the stereochemistry of polymers produced by chiral metallocene catalysts. wiley-vch.de In this mechanism, the chirality of the catalyst's active site dictates the stereoselective insertion of the incoming monomer. The growing polymer chain end has minimal influence on the stereochemistry of the next monomer insertion. This is in contrast to chain-end control, where the chirality of the last inserted monomer unit determines the stereochemistry of the incoming monomer.

In the case of C1-symmetric metallocenes, the two coordination sites are diastereotopic, meaning they have different steric environments. This can lead to different stereochemical outcomes, including the formation of hemi-isotactic polymers where chiral and achiral insertions alternate. wiley-vch.de For syndiotactic polymer formation, C-symmetric metallocenes are often employed, which have two enantiomorphic coordination sites. wiley-vch.de

The polymerization of this compound using a syndiospecific metallocene catalyst has been shown to produce highly syndiotactic poly(this compound). researchgate.net This indicates that an enantiomorphic site control mechanism is at play, where the catalyst structure forces alternating stereochemistry of the cyclopentyl side groups along the polymer chain.

Relationship between Catalyst Structure and Polymer Stereotacticity

The relationship between the metallocene catalyst structure and the resulting polymer stereotacticity is a well-established principle in olefin polymerization. The ligand framework of the metallocene, including the nature of the cyclopentadienyl-type ligands and any bridging groups, directly influences the geometry and chirality of the active site, thereby controlling the polymer's tacticity. hhu.de

The symmetry of the metallocene catalyst is a key determinant of stereocontrol. As mentioned, C2-symmetric catalysts typically produce isotactic polymers, while C-symmetric catalysts can yield syndiotactic polymers. wiley-vch.de The substituents on the ligands also play a crucial role. Bulky substituents can create a more defined chiral environment, enhancing the stereoselectivity of the catalyst. d-nb.info For example, modifications to the ligand or the bridge in C1-symmetric fluorenyl-metallocene catalysts can influence the degree of isotacticity in polypropylene (B1209903) by affecting the competition between site epimerization and chain propagation. mdpi.com

In the context of this compound, studies have shown that syndiospecific metallocene catalysts can produce highly syndiotactic homopolymers. researchgate.net Research on the copolymerization of this compound with other α-olefins, such as 1-hexene, 1-octene, and 1-decene, using a syndiospecific metallocene catalyst demonstrated that the incorporation of linear α-olefins can disrupt the syndiospecificity. researchgate.net This suggests that the "shape" of the comonomer plays a significant role in the stereocontrol exerted by the catalyst. nih.gov When this compound is copolymerized with monomers of a similar shape, like allylcyclohexane or 4-methyl-1-pentene, the high syndiotacticity is maintained. researchgate.netnih.gov

The following table summarizes the influence of the catalyst and comonomer on the stereotacticity of this compound copolymers.

| Catalyst Type | Comonomer | Resulting Polymer Stereotacticity | Reference |

| Syndiospecific metallocene | None (Homopolymerization) | Highly syndiotactic | researchgate.net |

| Syndiospecific metallocene | 1-Hexene | Reduced syndiotacticity | researchgate.net |

| Syndiospecific metallocene | 1-Octene | Reduced syndiotacticity | researchgate.net |

| Syndiospecific metallocene | 1-Decene | Reduced syndiotacticity | researchgate.net |

| Syndiospecific metallocene | Allylcyclohexane | Highly syndiotactic | nih.gov |

| Syndiospecific metallocene | 4-Methyl-1-pentene | Highly syndiotactic | nih.gov |

Synthesis and Properties of Functionalized this compound Copolymers

The introduction of functional groups into polyolefins is a significant area of research aimed at enhancing properties such as adhesion, printability, and compatibility with other materials. The copolymerization of olefins with functionalized comonomers is a direct approach to achieving this.

Copolymerization of 2-Allyl-2-methyl-1,3-cyclopentanedione (B1267027) and Related Derivatives

2-Allyl-2-methyl-1,3-cyclopentanedione is a functionalized monomer that can be used to introduce pendant five-membered rings with keto functionalities into a polymer chain. This monomer has been utilized in the synthesis of copolymers through copolymerization with ethylene. sigmaaldrich.cnsigmaaldrich.com The presence of the polar ketone groups in the resulting copolymer can significantly alter the properties of the polyethylene (B3416737) backbone.

The synthesis of such functionalized polyolefins can also be achieved through other methods like ring-opening metathesis polymerization (ROMP) of functionalized cyclopentene (B43876) derivatives. For instance, ester-functionalized polyolefins have been synthesized via ROMP of alkoxycarbonyl cyclopentenes. rsc.org These pendant ester groups can then be hydrolyzed to carboxylic acid groups, yielding polyolefins with regularly distributed carboxyl pendants. rsc.org

While detailed research findings specifically on the properties of copolymers of 2-allyl-2-methyl-1,3-cyclopentanedione are not extensively documented in the provided search results, general principles of functionalized polyolefins can be applied. The incorporation of polar functional groups is known to affect the thermal and mechanical properties of the resulting copolymers. For example, in the copolymerization of ethylene with various α-olefins catalyzed by (imido)vanadium(IV) dichloride complexes, the comonomer content and type were found to strongly influence the molecular weight and melting behavior of the copolymers. rsc.org

The table below provides some properties of 2-allyl-2-methyl-1,3-cyclopentanedione, a key monomer for functionalized copolymers.

| Property | Value | Reference |

| CAS Number | 26828-48-8 | sigmaaldrich.cnsigmaaldrich.com |

| Molecular Formula | C₉H₁₂O₂ | sigmaaldrich.com |

| Molecular Weight | 152.19 g/mol | sigmaaldrich.com |

| Boiling Point | 61-62 °C at 1 mmHg | sigmaaldrich.cn |

| Density | 1.026 g/mL at 25 °C | sigmaaldrich.cn |

| Refractive Index | n20/D 1.477 | sigmaaldrich.cn |

Advanced Spectroscopic and Analytical Characterization of Allylcyclopentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable technique for the structural characterization of organic molecules, offering detailed insights into the connectivity and three-dimensional arrangement of atoms.

High-Resolution ¹³C NMR for Polymer Sequence Distribution and Stereochemistry

High-resolution ¹³C NMR spectroscopy is a primary method for determining the microstructure of polymers, including those derived from allylcyclopentane. The chemical shift of each carbon atom in the polymer backbone and side chains is highly sensitive to its local environment, providing a wealth of information on monomer sequence distribution and stereochemistry.

In the case of copolymers of ethylene (B1197577) and this compound, ¹³C NMR can be used to quantify the incorporation of the this compound comonomer and to determine the distribution of the monomer units along the polymer chain. For instance, the analysis of ethylene/allylcyclopentane copolymers synthesized with metallocene catalysts reveals that the microstructure can range from random to block-like, depending on the catalyst and reaction conditions. This is evidenced by the appearance of distinct signals in the ¹³C NMR spectrum corresponding to different triad (B1167595) sequences of ethylene (E) and this compound (A) units, such as EAE, AEA, and AAA. scialert.net

The insertion of the allyl group into the polymer chain can occur in several ways, leading to different regio- and stereoisomers. The primary insertion modes involve the formation of a 1,2- or a 2,1-adduct. Furthermore, cyclopolymerization can occur, leading to the formation of five-membered rings within the polymer backbone. Each of these structural variations gives rise to a unique set of signals in the ¹³C NMR spectrum, allowing for their identification and quantification.

A study on the copolymerization of ethylene with this compound (ACP) and allylcyclohexane (B1217954) (ACH) using metallocene catalysts highlighted the influence of the comonomer and catalyst on the resulting polymer microstructure. It was found that copolymers of this compound tended to have a more random structure compared to those of allylcyclohexane. scialert.net

Table 1: Illustrative ¹³C NMR Chemical Shift Assignments for Ethylene-Allylcyclopentane Copolymer Microstructures

| Carbon Atom | Chemical Shift (ppm) | Assignment |

| Methine (CH) in cyclopentyl ring | 40-45 | - |

| Methylene (CH₂) in cyclopentyl ring | 25-35 | - |

| Methylene (CH₂) in polymer backbone | 30-40 | Depends on sequence |

| Quaternary Carbon at branch point | >45 | - |

Note: The exact chemical shifts are dependent on the solvent, temperature, and the specific catalyst system used.

The stereochemistry of poly(this compound) can also be investigated using ¹³C NMR. The relative stereochemistry of adjacent cyclopentyl rings (meso or racemo diads) will influence the chemical shifts of the backbone and side-chain carbons, often leading to splitting of the resonance signals. bigchem.eu This allows for the determination of the tacticity of the polymer, which in turn affects its physical properties.

Elucidation of Reaction Intermediates and Product Structures of this compound

NMR spectroscopy is a powerful tool for studying reaction mechanisms by allowing for the direct observation and characterization of transient intermediates. muni.cz In reactions involving this compound, such as additions, oxidations, or metal-catalyzed transformations, NMR can provide crucial evidence for the formation of intermediates like carbocations, radicals, or organometallic species. muni.cznih.gov

For example, in an acid-catalyzed hydration of the allyl double bond, ¹H and ¹³C NMR could be used to detect the formation of a secondary or tertiary carbocation intermediate by observing the characteristic downfield shifts of the corresponding carbon and proton signals. The subsequent reaction of this intermediate with water would lead to the final alcohol product, whose structure can be unequivocally confirmed by a full NMR analysis, including 2D techniques like COSY and HSQC.

In organometallic catalysis, such as palladium-catalyzed cross-coupling reactions, NMR is instrumental in identifying the various catalytic species in the reaction mixture. For instance, the formation of a π-allyl palladium complex as an intermediate could be identified by the upfield shift of the allyl proton signals in the ¹H NMR spectrum. The monitoring of the reaction progress by NMR can provide kinetic data and insights into the catalytic cycle. muni.cz

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| =CH₂ | 4.93 - 4.98 | 114.3 |

| -CH= | 5.80 | 139.1 |

| -CH₂-allyl | 2.05 | 39.0 |

| -CH-cyclopentyl | 1.86 | 43.1 |

| -CH₂-cyclopentyl (adjacent to CH) | 1.73 | 32.5 |

| -CH₂-cyclopentyl | 1.51 - 1.59 | 25.2 |

| -CH₂-cyclopentyl | 1.14 | - |

Data obtained from publicly available spectral databases and may vary with experimental conditions. mdpi.com222.198.130

Advanced NMR Techniques for Structural Elucidation

For complex molecules like derivatives of this compound or its polymers, one-dimensional NMR spectra can be difficult to interpret due to signal overlap. Advanced 2D NMR techniques are essential for unambiguous structural assignment. unifr.chmt.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the vinyl protons and the allylic protons, as well as between the protons within the cyclopentyl ring, helping to trace the carbon skeleton. unifr.ch

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on the more easily assigned proton spectrum. unifr.chedinst.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for linking different fragments of a molecule together. For instance, in a derivative of this compound, HMBC could show a correlation from the allylic protons to the carbons of a substituent. mt.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. By running different DEPT experiments (e.g., DEPT-90 and DEPT-135), one can determine the multiplicity of each carbon signal, which greatly aids in the assignment of the ¹³C NMR spectrum. mt.com

By combining these advanced NMR techniques, a comprehensive and unambiguous structural elucidation of this compound and its derivatives can be achieved.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions. capes.gov.braip.org

Characterization of Molecular Conformations and Intermolecular Interactions

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The substitution of an allyl group on the ring influences the conformational equilibrium. The allyl substituent can occupy either an axial or an equatorial position, and each conformation will have a distinct vibrational spectrum. edinst.com

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of different conformers of this compound. unifr.ch These calculated spectra can then be compared with experimental IR and Raman spectra to identify the predominant conformation in a given phase (gas, liquid, or solid). For example, specific vibrational modes, such as C-H bending or C-C stretching frequencies of the cyclopentyl ring, are expected to shift depending on the axial or equatorial position of the allyl group. edinst.com

Intermolecular interactions, such as hydrogen bonding in derivatives of this compound (e.g., alcohols or carboxylic acids), can also be studied by vibrational spectroscopy. The formation of hydrogen bonds typically leads to a broadening and a red-shift of the stretching frequency of the involved functional group (e.g., the O-H stretch).

Differentiation of Isomeric Forms of this compound and Related Compounds

Infrared and Raman spectroscopy are powerful tools for distinguishing between structural isomers. Isomers of this compound, such as those with the double bond at a different position in the side chain (e.g., 1-cyclopentylprop-1-ene or 2-cyclopentylprop-1-ene), will exhibit distinct vibrational spectra.

The key differences would be observed in the regions of the C=C stretching vibration and the C-H stretching and bending vibrations associated with the double bond. For instance, the C=C stretching frequency is sensitive to the substitution pattern around the double bond. A terminal double bond (as in this compound) will have a characteristic C=C stretching frequency and out-of-plane C-H bending modes that are different from an internal double bond.

Raman spectroscopy can be particularly useful for differentiating isomers due to its sensitivity to the polarizability of bonds. The C=C bond, being highly polarizable, often gives a strong and sharp signal in the Raman spectrum, making it a good diagnostic peak. aip.org By comparing the "fingerprint" region (typically below 1500 cm⁻¹) of the IR and Raman spectra of different isomers with reference spectra or computational predictions, a clear differentiation can be made. capes.gov.br

Table 3: General Vibrational Frequency Ranges for Distinguishing Alkene Isomers

| Vibrational Mode | Frequency Range (cm⁻¹) | Comments |

| =C-H Stretch | 3000 - 3100 | Present for hydrogens on the double bond. |

| C=C Stretch | 1620 - 1680 | Position depends on substitution and conjugation. |

| =C-H Out-of-plane Bend | 650 - 1000 | Highly characteristic of the substitution pattern. |

This systematic application of advanced spectroscopic techniques provides a robust framework for the comprehensive characterization of this compound and its derivatives, which is essential for controlling their synthesis and understanding their properties.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary and powerful non-destructive technique used to investigate the structural properties of polymeric materials. For polymers derived from this compound, XRD, particularly Wide-Angle X-ray Diffraction (WAXD), provides critical insights into the arrangement of polymer chains in the solid state. This analysis allows for the determination of the crystalline structure and the quantification of the crystalline fraction within the material, which are paramount factors influencing the physical, mechanical, and thermal properties of the polymer. units.itrroij.com

Crystalline Structure Determination of this compound-Derived Polymers

The formation of a well-defined crystalline structure in polymers requires a high degree of stereochemical regularity along the polymer backbone. ntu.edu.sg In the case of this compound, polymerization using specific metallocene catalysts has been shown to produce highly syndiotactic homopolymers. researchgate.netresearchgate.net This regular, alternating arrangement of the pendant cyclopentyl groups along the polymer chain facilitates efficient packing into an ordered, three-dimensional lattice. The bulky nature of the cyclopentyl group significantly influences the chain conformation, often forcing the polymer backbone into a helical structure to minimize steric hindrance. researchgate.net

Early structural studies using X-ray diffraction have successfully elucidated the unit cell parameters and chain conformation for poly(this compound). The polymer was found to crystallize in a tetragonal system, with the chains adopting a complex helical structure. Specifically, the helix is described as a 24₇ helix, which indicates that the repeating structural motif involves 24 monomer units arranged in 7 turns of the helix. researchgate.net This complex arrangement highlights the influence of the pendant cycloalkyl group on the crystalline packing.

For comparison, poly(allylcyclohexane), a polymer with a similar pendant cycloalkyl group, has been observed to exhibit polymorphism, crystallizing in at least two different forms (tetragonal and hexagonal), each with a distinct helical structure (10₃ and 3₁ helices, respectively). researchgate.net The detailed crystallographic data for poly(this compound) as determined by X-ray diffraction are summarized in the table below.

| Polymer | Crystal System | Unit Cell Parameter 'a' (Å) | Unit Cell Parameter 'c' (Å) | Chain Conformation (Helix) | Source |

|---|---|---|---|---|---|

| Poly(this compound) | Tetragonal | 20.34 | 47.49 | 24₇ | researchgate.net |

| Poly(allylcyclohexane) - Form I | Tetragonal | 21.06 | 20.09 | 10₃ | researchgate.net |

| Poly(allylcyclohexane) - Form II | Hexagonal | 19.12 | 6.33 | 3₁ | researchgate.net |

Quantitative Assessment of Polymer Crystallinity

Semi-crystalline polymers are composed of both ordered crystalline regions and disordered amorphous regions. The degree of crystallinity, or the mass fraction of the crystalline phase, is a crucial parameter that dictates the material's properties. This quantitative assessment can be performed using WAXD by analyzing the diffraction pattern, which consists of sharp, well-defined Bragg peaks superimposed on a broad, diffuse amorphous halo. units.it The degree of crystallinity is calculated by separating the integrated intensities of the crystalline peaks (Ic) and the amorphous halo (Ia).

The crystallinity of polymers derived from this compound is highly dependent on their chemical structure, particularly in the case of copolymers. The incorporation of comonomers into the poly(this compound) chain can either preserve or disrupt the crystalline order. Research has introduced the concept of “monomer similarity, crystal compatibility,” which posits that if the comonomer has a structure similar to this compound, it can be incorporated into the crystal lattice without significantly reducing crystallinity. nih.gov This phenomenon, known as isomorphism or cocrystallization, allows for the formation of a mixed crystal.

The table below summarizes the research findings on how comonomer structure and incorporation affect the crystalline properties of this compound copolymers.

| Copolymer System | Comonomer Type | Effect on Crystallinity | Observed Macroscopic Property Change | Source |

|---|---|---|---|---|

| This compound-co-Ethylene | Structurally Dissimilar (Linear) | Disrupts crystalline structure; reduces crystallinity | Melting point and enthalpy of fusion decrease with increasing comonomer content | researchgate.net |

| This compound-co-1-Hexene | Structurally Dissimilar (Linear α-Olefin) | Interferes with syndiospecificity and disrupts crystal packing | Melting point decreases with comonomer incorporation | researchgate.net |

| This compound-co-1-Decene | Structurally Very Different (Long-chain α-Olefin) | Significant disruption of crystal lattice | A much lower melting point is obtained compared to the homopolymer | nih.gov |

| Copolymers with Structurally Similar Monomers | Hypothetically, a comonomer with a similar cycloalkyl group | Potential for co-crystallization ("crystal compatibility") | Relatively high melting point and crystallinity may be retained | nih.gov |

Computational Chemistry and Theoretical Investigations of Allylcyclopentane

Density Functional Theory (DFT) Studies on Allylcyclopentane Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reactivity of chemical compounds, including this compound. frontiersin.orgnih.gov DFT methods allow for the detailed examination of electronic structure, optimization of molecular geometries, and the calculation of energy landscapes for chemical reactions, providing valuable insights into reaction mechanisms and kinetics. frontiersin.orgnih.govstackexchange.com

Electronic Structure and Molecular Geometry Optimizations

First-principles electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. ornl.govuu.se For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. stackexchange.comcrystalsolutions.eu These calculations systematically adjust the positions of the atoms to find the arrangement with the lowest possible ground state energy. stackexchange.com

In a study comparing hydrogen abstraction reactions of various allyl-type monomers, the geometry of this compound ether (a related compound) was optimized using the B3LYP/6-311++g(d,p) level of theory. nih.govresearchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, in a related cyclic compound, allylcyclohexane (B1217954), DFT studies have revealed C-C bond lengths in the cyclohexane (B81311) ring to be approximately 1.54 Å and the C=C bond of the allyl group to be about 1.34 Å. The dihedral angle between the allyl group and the cyclohexane ring was determined to be 55.2°, a value that minimizes steric strain. Similar detailed structural parameters for this compound can be obtained through these computational methods.

The electronic properties of this compound are also elucidated through DFT. Key descriptors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are calculated. frontiersin.orgnih.gov The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. frontiersin.orgnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For comparison, in a study of allyl-type monomers, the HOMO-LUMO energy gap for 4-cyclopentane olefin (CYC) was calculated, providing a benchmark for understanding the reactivity of the this compound system. frontiersin.org

The electrostatic potential (ESP) surface is another important feature derived from electronic structure calculations. frontiersin.org The ESP map provides a visualization of the charge distribution on the molecular surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for predicting intermolecular interactions and sites of reactivity. frontiersin.orgopenmopac.net

Table 1: Calculated Electronic Properties of Allyl-Type Monomers

| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | HOMO-LUMO Gap (kcal/mol) |

|---|---|---|---|

| 1-octene (OCT) | - | - | - |

| Allyl butyl ether (ABE) | - | - | 201.25 |

| 4-cyclopentane olefin (CYC) | - | - | - |

| Allyl cyclopentane (B165970) ether (ACE) | - | - | - |

Calculation of Activation Energies and Reaction Pathways for this compound Transformations

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which allows for the determination of activation energies (Ea) and the elucidation of reaction pathways. omnicalculator.comlibretexts.org The activation energy represents the minimum energy barrier that must be overcome for a reaction to occur. byjus.com

A significant application of these calculations for allyl compounds is the study of hydrogen abstraction reactions, a key step in many polymerization and oxidation processes. frontiersin.orgnih.govresearchgate.net In a study involving allyl cyclopentane ether (ACE), the activation energies for hydrogen abstraction by thioxanthone-based photoinitiators were calculated. frontiersin.orgnih.gov The Ea values for reactions involving allyl ether monomers like ACE were found to be in the range of 10.47–12.84 kcal/mol, which was lower than that of analogous allyl monomers (12.27–14.06 kcal/mol), indicating higher reactivity for the allyl ether systems. frontiersin.orgnih.gov

The general steps for calculating activation energy from theoretical data involve identifying the structures of the reactants, the transition state (TS), and the products on the potential energy surface. frontiersin.org The activation energy is then calculated as the difference in energy between the reactants and the transition state. frontiersin.org

Table 2: Calculated Thermodynamic and Kinetic Data for Hydrogen Abstraction Reactions

| Reacting System | ΔrH (kcal/mol) | ΔrG (kcal/mol) | Ea (kcal/mol) |

|---|---|---|---|

| ITX + CYC | -21.26 | -21.42 | 14.45 |

| ITX + ACE | -26.28 | -26.49 | 12.84 |

Source: Adapted from Zhao et al. (2022). frontiersin.org ΔrH: Enthalpy of reaction; ΔrG: Gibbs free energy of reaction; Ea: Activation energy.

These calculations not only provide quantitative data but also help in understanding the factors that influence reactivity, such as steric hindrance and electronic effects. rsc.org For example, in catalytic reactions, the steric bulk of the cyclopentyl group in this compound can influence the rate of reaction compared to less bulky alkenes. rsc.org

Analysis of Transition States and Intrinsic Reaction Coordinates

The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier between reactants and products. rowansci.comlibretexts.org Identifying the TS structure is a key objective of computational reaction mechanism studies. A true transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. frontiersin.orgresearchgate.netrowansci.com

Once a transition state is located and verified, the Intrinsic Reaction Coordinate (IRC) path can be calculated. rowansci.comscm.comuni-rostock.de An IRC calculation traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactants and products. rowansci.comscm.com This confirms that the identified TS is indeed the correct one for the reaction under investigation. frontiersin.orgrowansci.com

In the study of hydrogen abstraction from allyl cyclopentane ether (ACE), IRC calculations were performed to verify that the located transition states correctly connected the reactants (ACE and the photoinitiator) with the products (the resulting radicals). frontiersin.orgresearchgate.net The analysis of the TS geometry reveals important details about the bond-breaking and bond-forming processes. For instance, in the TS for hydrogen abstraction, the C-H bond being broken is elongated, and the new O-H bond being formed is partially established. frontiersin.org

The distortion/interaction model, also known as the activation strain model, can be applied to analyze the activation energy. frontiersin.org This model partitions the activation energy (Ea) into two components: the deformation energy (Ed), which is the energy required to distort the reactants into their geometries in the transition state, and the interaction energy (Ei), which represents the actual interaction between the deformed reactants in the TS. frontiersin.org This analysis provides deeper insight into the factors controlling the reaction barrier. frontiersin.org

Molecular Modeling and Simulation of this compound Systems

Molecular modeling and simulation extend beyond static DFT calculations to predict dynamic properties and the behavior of larger systems, such as polymers derived from this compound.

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties of molecules, which can aid in their experimental identification and characterization. wikipedia.orgjocpr.comresearchgate.net By solving the Schrödinger equation, these methods can predict properties that are manifested in different types of spectroscopy, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

For this compound, quantum chemical methods can be used to calculate its vibrational frequencies. These calculated frequencies can then be compared with experimental IR spectra to help assign the observed absorption bands to specific molecular vibrations. Similarly, NMR chemical shifts, particularly for ¹³C, can be predicted. acs.org These theoretical predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. jocpr.commdpi.com While high-level methods can provide very accurate spectroscopic data, even more accessible methods like DFT can offer results that are sufficiently reliable for many practical purposes. mdpi.com

Polymer Property Prediction through Computational Fluid Dynamics

While directly predicting polymer properties from a single monomer like this compound is a complex, multi-scale problem, computational methods are increasingly used to bridge this gap. Polymers derived from this compound, such as poly(this compound), can be investigated using computational tools. acs.org

Computational Fluid Dynamics (CFD) is a simulation technique primarily used for modeling fluid flow and related phenomena, such as heat transfer and chemical reactions. numberanalytics.comliberty.edu In the context of polymer science, CFD is crucial for simulating and optimizing polymerization processes in reactors. liberty.edu By modeling the flow, mixing, and heat transfer within a reactor where this compound is being polymerized, CFD can help predict how reaction conditions affect the properties of the resulting polymer, such as molecular weight distribution. liberty.edu